3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol: is an organic compound that features a phenyl ring substituted with an ethylenedioxy group and a furyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol typically involves the reaction of 3,4-(ethylenedioxy)benzaldehyde with a furyl-based Grignard reagent. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and furyl rings, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of various substituted phenyl and furyl derivatives.
Scientific Research Applications
Chemistry: 3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or antioxidant activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3,4-(Ethylenedioxy)thiophene: Similar in structure but contains a thiophene ring instead of a furyl ring.
3,4-(Methylenedioxy)phenyl-(3-furyl)methanol: Similar but with a methylenedioxy group instead of an ethylenedioxy group.
Uniqueness: 3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol is unique due to the presence of both ethylenedioxy and furyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl(furan-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-13(10-3-4-15-8-10)9-1-2-11-12(7-9)17-6-5-16-11/h1-4,7-8,13-14H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDOJKMOUBBBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.